molecular formula C9H17NO2S B13325897 N-Ethyl-N-(tetrahydro-2H-thiopyran-4-yl)glycine

N-Ethyl-N-(tetrahydro-2H-thiopyran-4-yl)glycine

Cat. No.: B13325897
M. Wt: 203.30 g/mol
InChI Key: BLPSFAOIZNGFJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Ethyl-N-(tetrahydro-2H-thiopyran-4-yl)glycine is a compound that belongs to the class of thiopyran derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-(tetrahydro-2H-thiopyran-4-yl)glycine typically involves the reaction of tetrahydro-2H-thiopyran-4-one with ethylamine and glycine under controlled conditions. One common method involves the use of sodium methoxide (NaOMe) in tetrahydrofuran (THF) solution, followed by decarboxylation in refluxing aqueous sulfuric acid (H2SO4) . The reaction conditions must be carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher efficiency and cost-effectiveness. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-(tetrahydro-2H-thiopyran-4-yl)glycine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols .

Scientific Research Applications

N-Ethyl-N-(tetrahydro-2H-thiopyran-4-yl)glycine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-Ethyl-N-(tetrahydro-2H-thiopyran-4-yl)glycine involves its interaction with specific molecular targets and pathways. The sulfur atom in the thiopyran ring can form covalent bonds with biological molecules, potentially altering their function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethyl-N-(tetrahydro-2H-thiopyran-4-yl)glycine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H17NO2S

Molecular Weight

203.30 g/mol

IUPAC Name

2-[ethyl(thian-4-yl)amino]acetic acid

InChI

InChI=1S/C9H17NO2S/c1-2-10(7-9(11)12)8-3-5-13-6-4-8/h8H,2-7H2,1H3,(H,11,12)

InChI Key

BLPSFAOIZNGFJV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(=O)O)C1CCSCC1

Origin of Product

United States

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